molecular formula C14H14N2O2 B1277073 4-amino-N-(3-methoxyphenyl)benzamide CAS No. 897594-57-9

4-amino-N-(3-methoxyphenyl)benzamide

Cat. No.: B1277073
CAS No.: 897594-57-9
M. Wt: 242.27 g/mol
InChI Key: WVEFNAWDWIDKIQ-UHFFFAOYSA-N
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Description

4-amino-N-(3-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

  • Electrochemical Oxidation and Antioxidant Activity: Amino-substituted benzamides, including derivatives like 4-amino-N-(3-methoxyphenyl)benzamide, exhibit potent antioxidant properties. These compounds scavenge free radicals through complex, pH-dependent electrochemical oxidation processes. The study of their electrochemical behavior sheds light on their antioxidant mechanism, involving the formation of quinonediimine derivatives and further chemical transformations (Jovanović et al., 2020).

Structural Analysis

  • Molecular Structure and X-ray Diffractions: Detailed structural analyses of benzamide derivatives, including their molecular geometry, vibrational frequencies, and electronic properties, have been conducted using X-ray diffraction and quantum chemical computation. These studies provide insights into the molecular characteristics and potential reactivity of such compounds (Demir et al., 2015).

Neurological and Cognitive Applications

  • Serotonin Receptor Imaging in Alzheimer's Disease: Benzamide derivatives have been used as molecular imaging probes in conjunction with positron emission tomography (PET) to study serotonin 1A (5-HT1A) receptor densities in Alzheimer's disease patients. This application helps in understanding the neurological changes in such conditions (Kepe et al., 2006).

Pharmaceutical Development

  • Synthesis and Pharmacological Effects of Derivatives: Various benzamide derivatives, including those similar to this compound, have been synthesized and studied for their pharmacological properties, such as inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. These studies contribute to drug design and development (Tuğrak et al., 2020).

Biomedical Research

  • Anticonvulsant Activity: Research into benzamide analogues has shown that compounds like 4-amino-N-(2-ethylphenyl)benzamide exhibit significant anticonvulsant activities. Such studies are vital in developing new treatments for conditions like epilepsy (Lambert et al., 1995).

Mechanism of Action

Target of Action

It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.

Biochemical Pathways

As a building block of many drug candidates , it is likely involved in a variety of biochemical processes.

Result of Action

As a key component of many drug candidates , it likely has diverse effects depending on the specific drug and biological context.

Properties

IUPAC Name

4-amino-N-(3-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEFNAWDWIDKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429192
Record name 4-amino-N-(3-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897594-57-9
Record name 4-amino-N-(3-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.